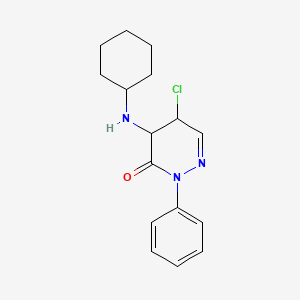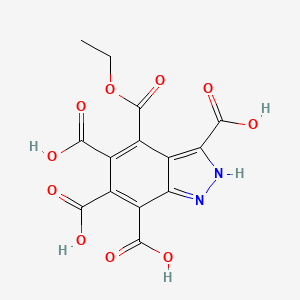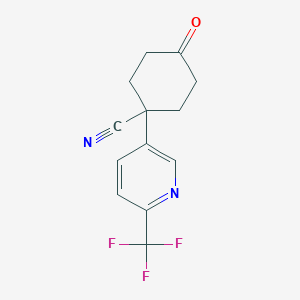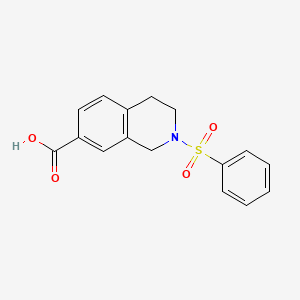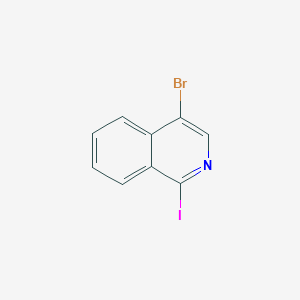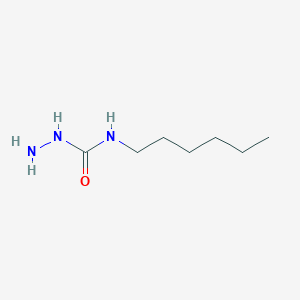
N-Hexylhydrazinecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Hexylhydrazinecarboxamide is a chemical compound with the molecular formula C7H16N2O. It is part of the hydrazinecarboxamide family, which is known for its diverse applications in various fields, including chemistry, biology, and industry. This compound is characterized by the presence of a hexyl group attached to the hydrazinecarboxamide moiety, which imparts unique properties to the molecule.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
N-Hexylhydrazinecarboxamide can be synthesized through a reaction involving phenyl carbazate and hexylamine. The general procedure involves the use of phenyl carbazate (0.152 g, 1.00 mmol), hexylamine (0.15 mL, 1.1 mmol), DBU (0.0300 g, 0.200 mmol), and THF (3.3 mL) as the solvent . The reaction is typically carried out under an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. This might include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
N-Hexylhydrazinecarboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions typically involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: this compound can participate in nucleophilic substitution reactions, where the hydrazine group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-hexylcarbamoyl azide, while reduction could produce N-hexylhydrazine.
Applications De Recherche Scientifique
N-Hexylhydrazinecarboxamide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of hydrazine derivatives.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of various chemicals and materials, including polymers and coatings.
Mécanisme D'action
The mechanism of action of N-Hexylhydrazinecarboxamide involves its interaction with specific molecular targets. The compound can act as a nucleophile, attacking electrophilic centers in other molecules. This can lead to the formation of covalent bonds and the modification of biological macromolecules. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-Methylhydrazinecarboxamide
- N-Ethylhydrazinecarboxamide
- N-Propylhydrazinecarboxamide
Uniqueness
N-Hexylhydrazinecarboxamide is unique due to the presence of the hexyl group, which imparts distinct physicochemical properties. This makes it more hydrophobic compared to its shorter-chain analogs, potentially affecting its solubility, reactivity, and biological activity.
Conclusion
This compound is a versatile compound with significant potential in various fields of research and industry Its unique structure and reactivity make it a valuable tool in organic synthesis, biological studies, and industrial applications
Propriétés
Numéro CAS |
79353-76-7 |
|---|---|
Formule moléculaire |
C7H17N3O |
Poids moléculaire |
159.23 g/mol |
Nom IUPAC |
1-amino-3-hexylurea |
InChI |
InChI=1S/C7H17N3O/c1-2-3-4-5-6-9-7(11)10-8/h2-6,8H2,1H3,(H2,9,10,11) |
Clé InChI |
ZIYBPYRAONBVCP-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCNC(=O)NN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


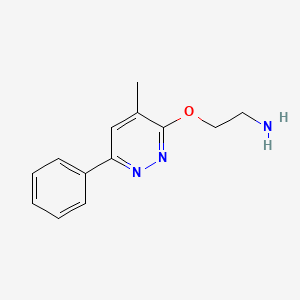
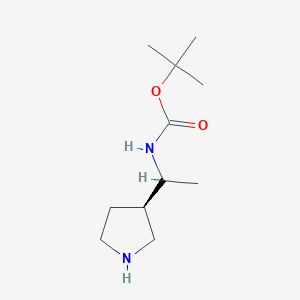


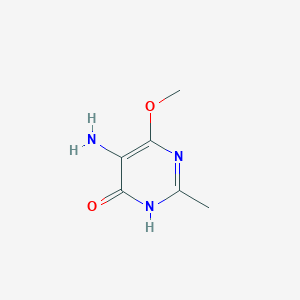
![4-Methyl-2-oxa-3-azabicyclo[3.1.0]hex-3-ene](/img/structure/B13097128.png)
![1-Phenyl-3-azabicyclo[3.1.1]heptane hydrochloride](/img/structure/B13097136.png)
